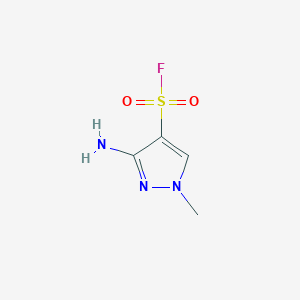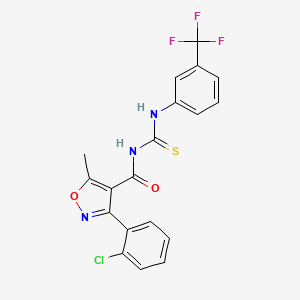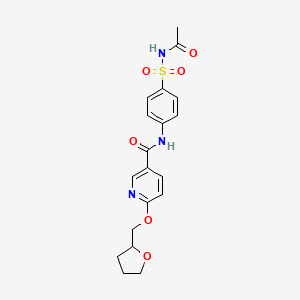![molecular formula C14H13N3S2 B2983426 3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile CAS No. 1164474-08-1](/img/structure/B2983426.png)
3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile is a unique compound with intriguing chemical properties and potential applications in various scientific fields. This compound falls under the category of isothiazole derivatives, known for their diverse biological activities and complex structural configurations.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically begins with the construction of the isothiazole ring. Key steps may involve cyclization reactions, where the precursors are treated with sulfur sources and appropriate catalysts to form the desired isothiazole core.
For the vinyl linkage, a reaction known as the Heck reaction could be employed, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. This step ensures the formation of the vinyl connection to the 4-toluidino group.
Industrial Production Methods:
Industrial production would scale up these reactions, optimizing conditions such as temperature, pressure, and concentration to maximize yield and purity. Continuous flow reactors might be used to maintain consistent reaction conditions and enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the isothiazole ring or the toluene moiety, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitutions or Lewis acids for electrophilic substitutions.
Major Products:
Oxidation can yield sulfoxides or sulfones.
Reduction of the nitrile group forms primary amines.
Substitution can result in derivatives with varied functional groups enhancing the compound's properties.
Chemistry:
Used as a building block for synthesizing more complex molecules.
Studied for its reactivity and mechanism in various chemical reactions.
Biology and Medicine:
Potential antimicrobial and anticancer activities due to the isothiazole core.
Explored for use in designing drugs that target specific enzymes or receptors.
Industry:
Can be used in the development of advanced materials, such as polymers with enhanced electrical or thermal properties.
Mechanism:
The biological activity of this compound is often linked to its ability to interact with molecular targets such as enzymes or receptors. For instance, the compound could inhibit enzymes by binding to their active sites, preventing their normal function.
Molecular Targets and Pathways:
In cancer research, the compound might target pathways involved in cell proliferation or apoptosis, modulating these processes to inhibit tumor growth.
In antimicrobial research, it could disrupt bacterial cell walls or interfere with essential metabolic pathways, leading to the death of bacterial cells.
Comparaison Avec Des Composés Similaires
5-(4-toluidino)vinyl-isothiazoles: These share the core isothiazole structure but lack the methylsulfanyl group, affecting their solubility and reactivity.
4-Isothiazolecarbonitrile derivatives: These compounds have different substitutions on the isothiazole ring, leading to varied biological activities.
Uniqueness:
The presence of the methylsulfanyl group in 3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile introduces unique electronic and steric properties, making it particularly interesting for research into selective biological activities and reactivity patterns.
Propriétés
IUPAC Name |
5-[(E)-2-(4-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2/c1-10-3-5-11(6-4-10)16-8-7-13-12(9-15)14(18-2)17-19-13/h3-8,16H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMRNMHYLRTZFZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC2=C(C(=NS2)SC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C2=C(C(=NS2)SC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2983343.png)

![6-Oxaspiro[3.4]octan-2-amine](/img/structure/B2983347.png)
![N-ethyl-2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2983349.png)
![3-allyl-8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2983350.png)
![3-[(3-methylidenepiperidin-1-yl)methyl]pyridine](/img/structure/B2983351.png)

![ethyl 2-[(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2983354.png)





![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2983363.png)
